[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride
Description
[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclooctene ring, a piperidine ring, and an amine group, making it a subject of interest for researchers.
Properties
IUPAC Name |
1-[[(1E)-cycloocten-1-yl]methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2.2ClH/c15-14-8-10-16(11-9-14)12-13-6-4-2-1-3-5-7-13;;/h6,14H,1-5,7-12,15H2;2*1H/b13-6+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWZHAXVACFWIR-JNXPPIHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=CCC1)CN2CCC(CC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC/C(=C\CC1)/CN2CCC(CC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride typically involves multiple steps:
Formation of the Cyclooctene Ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Introduction of the Amine Group: The amine group is incorporated via reductive amination or other suitable methods.
Formation of the Di Hydrochloride Salt: The final step involves the conversion of the free base to its di hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclooctene ring, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the cyclooctene ring or the amine group, resulting in saturated or partially reduced products.
Substitution: The piperidine ring can participate in substitution reactions, where various substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated amines.
Scientific Research Applications
Chemistry
In chemistry, [1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for investigating receptor binding and enzyme inhibition.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets suggests possible applications in drug development.
Industry
In the industrial sector, this compound may be utilized in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of [1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid from black pepper with similar structural features, known for its biological activities.
Zwitterions: Compounds with both positive and negative charges, similar in their ability to interact with biological targets.
tert-Butyl Carbamate: A compound used in organic synthesis, sharing some structural similarities.
Uniqueness
What sets [1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride apart is its combination of a cyclooctene ring and a piperidine ring, which provides unique chemical and biological properties. This structural uniqueness allows for diverse applications and makes it a valuable compound for research and development.
Biological Activity
[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride, with CAS number 401613-28-3, is a synthetic compound that has garnered attention in the fields of chemistry and biology due to its unique structural features. This compound consists of a cyclooctene ring, a piperidine ring, and an amine group, positioning it as a potential candidate for various biological applications, including drug development. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.
The molecular formula of this compound is C14H27ClN2, with a molecular weight of 258.83 g/mol. The compound can be represented in various chemical notations as follows:
| Property | Value |
|---|---|
| IUPAC Name | 1-[[(1E)-cycloocten-1-yl]methyl]piperidin-4-amine; dihydrochloride |
| InChI | InChI=1S/C14H26N2.2ClH/c15-14-8-10-16(11-9-14)12-13-6-4-2-1-3-5-7-13;;/h6,14H,1-5,7-12,15H2;2*1H/b13-6+;; |
| InChI Key | BXWZHAXVACFWIR-JNXPPIHMSA-N |
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets such as receptors and enzymes. The compound likely modulates the activity of these targets via several mechanisms:
Receptor Binding: The structural features may allow binding to various receptors involved in neurotransmission or hormonal regulation.
Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial for metabolic processes or signal transduction pathways.
Antimicrobial Activity
The antimicrobial properties of compounds related to piperidine have been documented extensively. Several studies highlight the ability of piperidine derivatives to exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant for the development of new antibiotics in an era of increasing antibiotic resistance.
Case Studies
While direct case studies specifically on this compound are scarce, related compounds have been evaluated for their biological activities:
- Piperine: An alkaloid from black pepper has shown significant antimicrobial and anti-inflammatory activities.
- Zwitterionic Compounds: These have demonstrated interactions with biological targets similar to those expected from this compound.
Comparative Analysis
Comparing this compound with other biologically active compounds reveals its unique position:
| Compound | Activity Type | Notable Effects |
|---|---|---|
| Piperine | Antimicrobial | Inhibits bacterial growth |
| Zwitterions | Receptor Interaction | Modulates receptor activity |
| Tert-butyl Carbamate | Organic Synthesis | Used as a building block for complex molecules |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
